molecular formula C10H15N B14478557 2,3-Dimethyl-6-(propan-2-yl)pyridine CAS No. 69194-00-9

2,3-Dimethyl-6-(propan-2-yl)pyridine

Cat. No.: B14478557
CAS No.: 69194-00-9
M. Wt: 149.23 g/mol
InChI Key: DIYRNNQIYLDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-(propan-2-yl)pyridine is a pyridine derivative with methyl groups at positions 2 and 3 and an isopropyl group at position 5. Its molecular formula is C₁₀H₁₅N (molecular weight: 149.24 g/mol).

Properties

IUPAC Name

2,3-dimethyl-6-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)9(4)11-10/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYRNNQIYLDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616932
Record name 2,3-Dimethyl-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69194-00-9
Record name 2,3-Dimethyl-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(propan-2-yl)pyridine can be achieved through various methods. One common approach involves the alkylation of 2,3-dimethylpyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination

Major Products Formed

    Oxidation: Formation of pyridine derivatives with hydroxyl or carbonyl groups

    Reduction: Formation of fully saturated pyridine derivatives

    Substitution: Formation of halogenated pyridine derivatives

Scientific Research Applications

2,3-Dimethyl-6-(propan-2-yl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 2,3-Dimethyl-6-(propan-2-yl)pyridine with four analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications Reference
This compound C₁₀H₁₅N 2,3-dimethyl; 6-isopropyl 149.24 Hydrophobic, moderate steric hindrance Organic synthesis, ligand design -
6,6'-Dimethyl-2,2'-Dipyridyl C₁₂H₁₂N₂ Two pyridine rings; 6,6'-methyl 184.24 Rigid structure, chelating agent Coordination chemistry, catalysis
2,3-Dimethoxy-6-(trimethylsilyl)pyridine C₁₁H₁₉NO₂Si 2,3-methoxy; 6-trimethylsilyl 225.36 Highly lipophilic, silicon-mediated reactivity Silylation reactions, hydrophobic intermediates
(6-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 6-methoxy; 2-hydroxymethyl 139.15 Polar, hydrogen-bonding capability Pharmaceutical intermediates
Key Observations:

Hydrophobicity: The isopropyl and methyl groups in the target compound enhance hydrophobicity compared to polar analogs like (6-Methoxypyridin-2-yl)-methanol, which has a hydroxymethyl group .

Coordination Chemistry: 6,6'-Dimethyl-2,2'-Dipyridyl’s bipyridine structure enables metal chelation, a property absent in the monodentate target compound .

Electronic and Reactivity Profiles

  • Electron-Donating Effects : Methoxy groups in 2,3-Dimethoxy-6-(trimethylsilyl)pyridine increase electron density on the pyridine ring, enhancing nucleophilic substitution reactivity compared to the electron-neutral alkyl groups in the target compound .
  • Steric Shielding : The isopropyl group in the target compound may hinder electrophilic aromatic substitution at position 6, whereas smaller substituents (e.g., methyl in 6,6'-Dimethyl-2,2'-Dipyridyl) allow for broader functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.